allyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate
Overview
Description
Allyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate: is a synthetic organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound features a carbazole core with an allyl group and a chloro substituent, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through Fischer indole cyclization, where a phenylhydrazine derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the Chloro Group: Chlorination of the carbazole core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylate group is introduced through esterification, typically using allyl alcohol and a suitable acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Allyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-quinones, while reduction can produce tetrahydrocarbazole derivatives .
Scientific Research Applications
Chemistry: Allyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule with applications in drug discovery and development .
Medicine: The compound’s derivatives have shown promise in the treatment of diseases such as cancer, microbial infections, and neurological disorders .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of allyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anti-inflammatory or anticancer activity . The exact molecular targets and pathways can vary depending on the specific derivative and application .
Comparison with Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: This compound is similar in structure but has a carboxamide group instead of a carboxylate group.
Indole Derivatives: Indole derivatives share a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness: Allyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
prop-2-enyl 3-chloro-6,7,8,9-tetrahydro-5H-carbazole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-2-7-20-16(19)12-9-15-11(8-13(12)17)10-5-3-4-6-14(10)18-15/h2,8-9,18H,1,3-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWITXASLWQPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=C(C=C2C3=C(CCCC3)NC2=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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